3-Oxoisoindole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

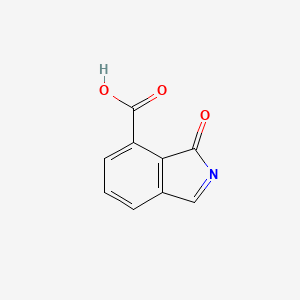

3-Oxoisoindole-4-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a fused benzene and pyrrole ring system, which is characteristic of indole compounds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxoisoindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

化学反応の分析

Cyclization of Phthalic Anhydride

1-Oxoisoindole-4-carboxylic acid is commonly synthesized via cyclization of phthalic anhydride with amines followed by oxidation. This method leverages the reactivity of phthalic anhydride to form the isoindole core.

Cu-Catalyzed Domino Reactions

A step-economic protocol for isoquinolone-4-carboxylic acids involves a copper-catalyzed cascade reaction combining an ammonia-Ugi-4CR (Ugi four-component reaction) with subsequent cyclization . Key steps include:

-

Ugi reaction : Combines ammonia, aldehyde, carboxylic acid, and isocyanide.

-

Copper-catalyzed cyclization : Uses CuI and Cs₂CO₃ to facilitate intramolecular condensation and SN2 reactions, forming the isoquinolin-1(2H)-one scaffold .

Electrophilic/Nucleophilic Reactivity

The carbonyl group in 1-Oxoisoindole-4-carboxylic acid enhances its electrophilic character, enabling nucleophilic attacks. The carboxylic acid group participates in standard reactions (e.g., esterification, amidation) .

Drug Development

Derivatives like 3-Oxo-hexahydro-1H-isoindole-4-carboxylic acid are explored as scaffolds for prolyl oligopeptidase (POP) inhibitors. A hexahydroisoindole derivative showed sub-nanomolar K values (e.g., 1.0 nM) and high metabolic stability .

Cu-Catalyzed Reaction Parameters

A table summarizing key reaction conditions for isoquinolone-4-carboxylic acid synthesis is adapted below:

| Parameter | Value/Detail |

|---|---|

| Catalyst | CuI (10 mol%) |

| Base | Cs₂CO₃ (2.0 equiv) |

| Solvent | Dioxane (0.1 M) |

| Temperature | 80 °C |

| Time | 12 h |

| Yield | 82% (optimized for isoquinolone 7a1 ) |

Substrate Scope

Heteroaromatic substrates (e.g., 2-chloro-3-quinolinecarboxylic acid) yield triheterocycles (e.g., 7u ) in moderate yields (52%) .

Stability and Reactivity

The compound’s stability is influenced by its conjugated carbonyl and carboxylic acid groups. The carboxylic acid group undergoes typical transformations, such as esterification under acidic conditions (e.g., Fischer esterification) .

Limitations and Challenges

科学的研究の応用

3-Oxoisoindole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 3-Oxoisoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Indole-3-acetic acid: A plant hormone with growth-regulating properties.

Indole-2-carboxylic acid: Known for its antimicrobial and anticancer activities.

Oxindole: Another indole derivative with various biological activities.

Uniqueness: 3-Oxoisoindole-4-carboxylic acid is unique due to its specific structure and the presence of both keto and carboxylic acid functional groups. This allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

生物活性

3-Oxoisoindole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods, including multi-component reactions and transformations from simpler precursors. For instance, the Ugi reaction has been utilized to create derivatives with enhanced biological properties. These derivatives have shown potential in various therapeutic areas, including antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that isoindole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated their effectiveness against several Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, derivatives have been tested against cell lines such as H460 (lung cancer) and MKN-45 (gastric cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain enzymes involved in tumor progression and metastasis.

- Modulation of Cell Signaling Pathways : It influences pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

- Induction of Oxidative Stress : The compound promotes oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

Several studies illustrate the biological efficacy of this compound:

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, reporting minimum inhibitory concentrations (MICs) that indicate strong antibacterial properties.

Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 -

Anticancer Activity : In vitro studies on H460 lung cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability.

Treatment Concentration (µM) Cell Viability (%) 10 75 25 50 50 25

特性

IUPAC Name |

3-oxoisoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEBJQHKMLYNKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=O)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。